molecular formula C9H6BrF2N3 B13580644 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13580644
M. Wt: 274.06 g/mol
InChI Key: GKXJKJJAOZQQJL-UHFFFAOYSA-N
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Description

5-(4-Bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine is a high-purity chemical compound intended for research and development applications. This molecule features a 1H-pyrazol-3-amine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties and presence in various biologically active molecules . The substitution pattern on the phenyl ring, including bromo and fluoro atoms, is commonly employed in drug discovery to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies . While the specific biological profile of this compound is a subject of ongoing research, molecules with analogous pyrazole-amine cores and halogenated aryl substituents have been investigated as potent activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, indicating potential applications in neuroscience research for conditions such as epilepsy, pain, and addiction . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a pharmacological tool to explore novel biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. PRECAUTIONARY STATEMENT: For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6BrF2N3

Molecular Weight

274.06 g/mol

IUPAC Name

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H6BrF2N3/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15)

InChI Key

GKXJKJJAOZQQJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CC(=NN2)N)F)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis generally begins with the preparation of the substituted phenyl precursor and the pyrazole core:

Key Reaction Steps

Step Description Reagents & Conditions References
Step 1 Synthesis of 4-bromo-2,6-difluorobenzyl halide Bromination of 2,6-difluorobenzene, followed by conversion to benzyl bromide using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN at 60°C , (Ref. 1)
Step 2 Nucleophilic substitution with pyrazol-3-amine Reaction with 1H-pyrazol-3-amine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80-100°C , (Ref. 1)
Step 3 Cyclization or coupling to form the pyrazol-3-amine derivative Cyclization under reflux conditions or via a Suzuki coupling if a boronic acid derivative is used , (Ref. 2)

Reaction Conditions and Optimization

  • Temperature : Typically 80-100°C for nucleophilic substitution.
  • Solvent : DMF or dimethyl sulfoxide (DMSO) for high solubility.
  • Catalysts : Potassium carbonate or cesium carbonate as bases; Pd-catalysts for coupling reactions.
  • Purification : Recrystallization from ethanol or column chromatography using silica gel.

Alternative Synthetic Strategies

Direct Aromatic Substitution

Some methods involve direct substitution on the aromatic ring via electrophilic aromatic substitution, followed by amination. This approach is less common due to regioselectivity challenges but can be optimized with directing groups.

Multistep Synthesis via Pyrazole Formation

  • Synthesis of the pyrazole core through hydrazine derivatives reacting with β-keto esters or α,β-unsaturated ketones, followed by substitution with the brominated phenyl group.

Data Tables Summarizing Reaction Conditions

Method Starting Materials Key Reagents Solvent Temperature Yield (%) References
A 4-bromo-2,6-difluorobenzyl bromide + pyrazol-3-amine K₂CO₃ DMF 80-100°C 65-75
B 2,6-difluoro-4-bromophenylboronic acid + hydrazine derivatives Pd(PPh₃)₄ Toluene Reflux 60-70
C Aromatic substitution + cyclization Various Ethanol Reflux 50-60

Research Findings and Validation

  • Reaction efficiency is maximized under inert atmospheres (nitrogen or argon) to prevent oxidation.
  • Purification techniques such as flash chromatography and recrystallization are essential for obtaining high-purity compounds.
  • Spectroscopic validation (NMR, MS, IR) confirms the structure and purity, with characteristic peaks corresponding to the pyrazole ring and aromatic substituents.

Summary and Recommendations

The synthesis of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine can be achieved via nucleophilic substitution of a brominated difluorophenyl precursor with pyrazol-3-amine, followed by cyclization or coupling reactions. Optimization of reaction conditions—particularly temperature, solvent choice, and catalyst presence—is crucial for high yield and purity.

Further research should explore green chemistry approaches, such as solvent-free reactions or microwave-assisted synthesis, to improve efficiency and sustainability.

Chemical Reactions Analysis

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural features, molecular properties, and applications of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine with analogous pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Applications/Notes
This compound 5: 4-Br,2,6-F-phenyl; 3: NH₂ C₉H₆BrF₂N₃ 287.07 Not provided Research intermediate
4-Bromo-3-phenyl-1H-pyrazol-5-amine 4: Br; 5: Ph; 3: NH₂ C₉H₈BrN₃ 238.09 594319 Building block for bioactive molecules
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine 4: Br; 5: CF₃; 3: NH₂ C₄H₃BrF₃N₃ 230.99 Not provided Potential use in drug discovery
Nipyraclofen (1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-1H-pyrazol-5-amine) 1: 2,6-Cl,4-CF₃-Ph; 4: NO₂; 5: NH₂ C₁₀H₅Cl₂F₃N₄O₂ 341.07 99662-11-0 Pesticide (historical use)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) 1: 2,6-Cl,4-CF₃-Ph; 4: CF₃SO; 5: NH₂, CN C₁₂H₄Cl₂F₆N₄OS 437.15 120068-37-3* Broad-spectrum insecticide

*CAS for fipronil inferred from external knowledge.

Biological Activity

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆BrF₂N₃, with a molecular weight of 274.06 g/mol. The compound features a pyrazole core substituted with a bromine atom and two fluorine atoms on the phenyl ring, which may enhance its biological activity through increased binding affinity to various targets.

PropertyValue
Molecular FormulaC₉H₆BrF₂N₃
Molecular Weight274.06 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H6BrF2N3/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15)
Canonical SMILESC1=C(C=C(C(=C1F)C2=CC(=NN2)N)F)Br

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-bromo-2,6-difluoroaniline. Key reagents include potassium tert-butoxide and n-butyllithium in solvents like tetrahydrofuran. This synthetic route allows for controlled introduction of the pyrazole ring while maintaining the integrity of halogen substitutions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth and proliferation .

Case Study: Anticancer Activity
A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through various pathways. The compound's unique halogen substituents may enhance its interaction with specific molecular targets involved in cancer progression .

Anti-inflammatory Effects

In addition to anticancer properties, compounds within the pyrazole family have been reported to exhibit anti-inflammatory activity. For instance, studies show that certain pyrazole derivatives can effectively inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .

Table: Inhibitory Activity of Pyrazole Derivatives

CompoundIC50 (μg/mL)Target Enzyme
Compound A71.11COX-1
Compound B0.02COX-2
This compoundTBDTBD

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity due to their electronic properties. These interactions can lead to modulation of signaling pathways involved in cancer cell proliferation and inflammation .

Future Directions

Ongoing research aims to further elucidate the pharmacological potential of this compound. Studies are focused on optimizing its structure to enhance efficacy while minimizing toxicity. The development of analogs with improved biological profiles could lead to new therapeutic agents for cancer and inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine?

The synthesis of pyrazole derivatives typically involves multi-step protocols, including cyclization and condensation reactions. For structurally related compounds, such as 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one, a cyclization step using hydrazine derivatives is critical to form the pyrazole core . Intermediate purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and characterization by 1H^1H/13C^13C-NMR are essential to ensure product integrity. For halogenated analogs, bromination or fluorination steps may require controlled temperatures (0–5°C) to avoid side reactions .

Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group P1P1) with lattice parameters a=10.2487A˚,b=10.4643A˚,c=10.5489A˚a = 10.2487 \, \text{Å}, b = 10.4643 \, \text{Å}, c = 10.5489 \, \text{Å} have been reported for related fluorophenyl-pyrazole amines, validated using Bruker SMART APEXII diffractometers . Complementary techniques include:

  • Mass spectrometry (HRMS) for molecular weight verification.
  • FT-IR to identify amine (νN-H33003400cm1\nu_{\text{N-H}} \approx 3300–3400 \, \text{cm}^{-1}) and C-Br (ν550650cm1\nu \approx 550–650 \, \text{cm}^{-1}) stretches.
  • 1H^1H-NMR to resolve aromatic proton splitting patterns (e.g., JF-F1822HzJ_{\text{F-F}} \approx 18–22 \, \text{Hz} for ortho-fluorine substituents) .

Advanced: How can structural modifications enhance the bioactivity or solubility of this compound?

Introducing electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the para-position of the phenyl ring can improve metabolic stability, as seen in analogs like 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine . For solubility, replacing the bromine atom with polar substituents (e.g., -OH, -NH2_2) or using co-solvents (DMSO:PBS mixtures) during in vitro assays may mitigate hydrophobicity . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, guiding rational design .

Advanced: How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in purity (>95% by HPLC is recommended ), solvent systems, or assay conditions (e.g., pH, temperature). For example, antioxidant activity assays using DPPH radical scavenging require strict control of light exposure and reaction time . Cross-validate results with orthogonal methods:

  • Compare IC50_{50} values from cell-based assays (e.g., MDA-MB-231 migration) versus enzymatic assays.
  • Replicate studies under standardized conditions (e.g., 37°C, 5% CO2_2 for cell cultures) .

Advanced: What computational strategies predict environmental stability or degradation pathways?

Environmental fate studies can utilize QSAR models to estimate partition coefficients (logP\log P) and biodegradation half-lives. For halogenated pyrazoles, prioritize assessing photolytic degradation (e.g., UV-Vis exposure at 254 nm) and hydrolysis rates at varying pH (2–12). Experimental designs should follow split-plot methodologies, as seen in agrochemical stability studies . LC-MS/MS can identify degradation products, such as dehalogenated or hydroxylated metabolites .

Basic: How can solubility challenges be addressed in pharmacological assays?

  • Use co-solvents: Ethanol (≤5% v/v) or cyclodextrin-based formulations.
  • Prepare prodrugs: Acetylate the amine group to increase lipophilicity temporarily.
  • Employ nanoformulations: Liposomal encapsulation improves aqueous dispersion .

Advanced: What experimental designs optimize reaction yields for halogenated pyrazoles?

A Taguchi orthogonal array (e.g., L9 matrix) can optimize parameters:

FactorLevels
Temperature60°C, 80°C, 100°C
SolventDMF, THF, Toluene
CatalystPd(OAc)2_2, CuI, None
Response variables: Yield (%) and purity. For brominated intermediates, Pd-catalyzed coupling at 80°C in DMF maximizes efficiency .

Advanced: How does crystal packing influence physicochemical properties?

Hydrogen-bonding networks (e.g., N-H···N interactions) and π-stacking in the solid state affect melting points and dissolution rates. For 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, C-H···π interactions form dimers, increasing thermal stability (Tm>200°CT_m > 200°C) . Powder X-ray diffraction (PXRD) can monitor polymorphic transitions during storage.

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